molecular formula C14H12O2S B074789 2-(Benzylsulfanyl)benzenecarboxylic acid CAS No. 1531-80-2

2-(Benzylsulfanyl)benzenecarboxylic acid

Cat. No. B074789
CAS RN: 1531-80-2
M. Wt: 244.31 g/mol
InChI Key: IQMZULGMADGDLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfur-containing organic compounds often involves condensation reactions, cyclization, and functional group transformations. For example, the condensation of benzenesulphonohydrazide and 2-carboxybenzaldehyde can lead to Schiff base products, which upon further reactions can yield cyclized sulfur-containing products (Asegbeloyin et al., 2019). Such methodologies may be adaptable for synthesizing 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives.

Molecular Structure Analysis

The structural analysis of similar compounds reveals that crystal structures can exhibit significant non-covalent interactions, including hydrogen bonding and π-π interactions, which stabilize the molecular assembly. For instance, the crystal structure of a related Schiff base showed intermolecular hydrogen bonds involving carboxylic oxygens, nitrogen atoms, and sulphonyl oxygens, contributing to the stability of the crystal structure (Asegbeloyin et al., 2019). Such insights are critical for understanding the physical and chemical behavior of 2-(benzylsulfanyl)benzenecarboxylic acid.

Scientific Research Applications

Catalytic Applications in Organic Synthesis
The compound 2-(benzylsulfanyl)benzenecarboxylic acid and its derivatives have shown promise in catalytic applications, particularly in organic synthesis. For instance, these compounds have been utilized in the transfer hydrogenation of ketones and aldehydes in water, using glycerol as a hydrogen donor, which showcases their potential in green chemistry and sustainable processes (Prakash et al., 2014). This application is significant for pharmaceutical and fine chemical manufacturing, where eco-friendly and efficient catalytic methods are in demand.

Synthesis of Heterocyclic Compounds
Derivatives of 2-(benzylsulfanyl)benzenecarboxylic acid have been used in the synthesis of various heterocyclic compounds, including 1,3-oxazole and 1,3-thiazole derivatives. These compounds are of interest due to their broad range of biological activities and potential applications in medicinal chemistry. For example, chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile has led to the formation of novel 2-aryl-5-chloro-1,3-oxazole-4-carboxamides, which were explored for their reactivity towards different nucleophiles (Kornienko et al., 2014). Such synthetic pathways enable the discovery of new molecules with potential therapeutic applications.

Antimycobacterial Properties
The antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides have been investigated, highlighting the potential of 2-(benzylsulfanyl)benzenecarboxylic acid derivatives in combating tuberculosis and other mycobacterial infections. These compounds displayed varying degrees of activity against M. tuberculosis and non-tuberculous mycobacteria, indicating their relevance in the search for new anti-TB agents (Klimešová et al., 2012).

Inhibitors of Human Carbonic Anhydrase
Further research has shown that derivatives based on the 2-(benzylsulfanyl)benzenecarboxylic acid scaffold can act as atypical inhibitors against different isoforms of human carbonic anhydrase. These findings are crucial for the development of selective inhibitors for therapeutic purposes, especially in conditions where the modulation of carbonic anhydrase activity is beneficial (Rotondi et al., 2019).

Material Science and Nanostructures
2-(Benzylsulfanyl)benzenecarboxylic acid derivatives have also found applications in material science, particularly in the formation of nanostructures and as components in supramolecular assemblies. These materials are studied for their unique properties and potential applications in nanotechnology, electronics, and as catalysts (Dugarte-Dugarte et al., 2021).

Safety And Hazards

The safety data sheet for 2-(Benzylsulfanyl)benzenecarboxylic acid suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

2-benzylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMZULGMADGDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294984
Record name 2-(benzylsulfanyl)benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20294984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)benzenecarboxylic acid

CAS RN

1531-80-2
Record name 1531-80-2
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Record name 2-(benzylsulfanyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylsulfanyl)benzoic acid
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Synthesis routes and methods

Procedure details

To a suspension of 2-benzylsulfanyl benzoic acid benzyl ester 2 (113 mg, 0.34 mmol) was added 1.6 mL of 1N NaOH. KOH (1 pellet) was added and the reaction was continued overnight. The acetone was removed and a small amount of water was added. The aqueous solution was washed with CH2Cl2(3). The aqueous phase was acidified until pH of 2–3 was reached then extracted with CH2Cl2(3X), dried with MgSO4 and filtered and concentrated to give a white solid.
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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